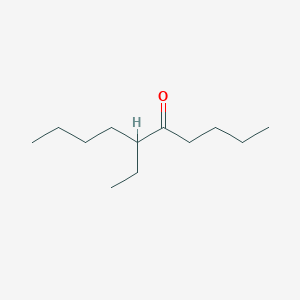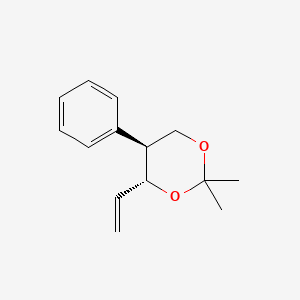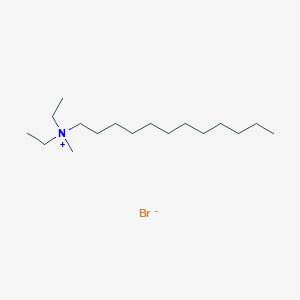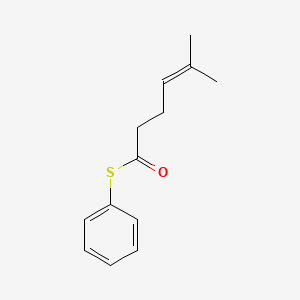![molecular formula C8H13NO B14344749 Bicyclo[3.2.0]heptane-3-carboxamide CAS No. 99709-25-8](/img/structure/B14344749.png)
Bicyclo[3.2.0]heptane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[320]heptane-3-carboxamide is an organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[320]heptane family, which is known for its rigid and strained ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.0]heptane-3-carboxamide typically involves the formation of the bicyclic core followed by the introduction of the carboxamide group. One common method is the Diels-Alder reaction, which forms the bicyclic structure. Subsequent functionalization can introduce the carboxamide group through reactions with amines and carboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation and amide formation. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.0]heptane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, alcohols) are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted bicyclo[3.2.0]heptane derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bicyclo[3.2.0]heptane-3-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of bicyclo[3.2.0]heptane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding to active sites, influencing biochemical pathways and cellular processes. The carboxamide group can form hydrogen bonds and other interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.0]heptane: Lacks the carboxamide group, making it less reactive in certain chemical reactions.
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure, leading to distinct chemical properties and reactivity.
Bicyclo[3.2.1]octane: A larger bicyclic compound with additional carbon atoms, affecting its steric and electronic properties.
Uniqueness
Bicyclo[3.2.0]heptane-3-carboxamide is unique due to its combination of a strained bicyclic ring and a reactive carboxamide group. This combination provides a versatile platform for chemical modifications and applications in various fields .
Properties
CAS No. |
99709-25-8 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
bicyclo[3.2.0]heptane-3-carboxamide |
InChI |
InChI=1S/C8H13NO/c9-8(10)7-3-5-1-2-6(5)4-7/h5-7H,1-4H2,(H2,9,10) |
InChI Key |
DTDLJVBXWQKGQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1CC(C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


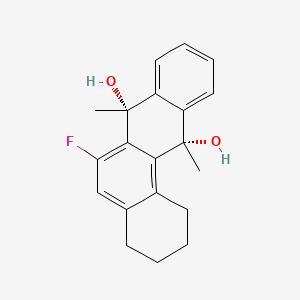
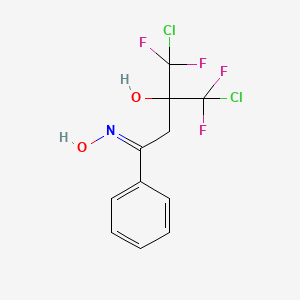
![1-Azabicyclo[2.2.2]oct-2-en-3-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate](/img/structure/B14344674.png)
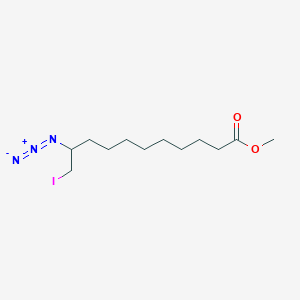
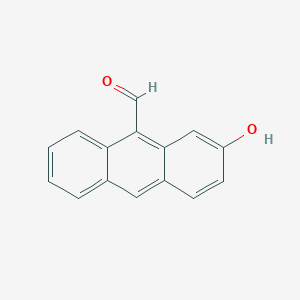
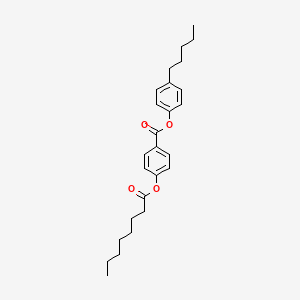
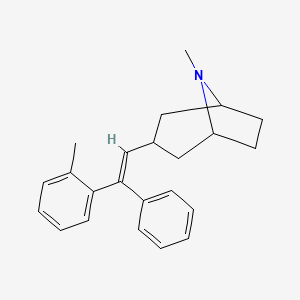
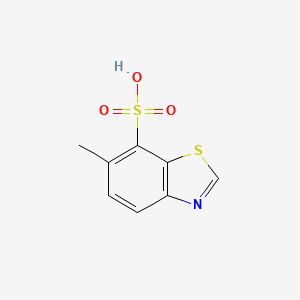
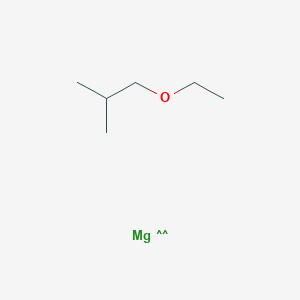
![2,2'-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide)](/img/structure/B14344723.png)
